1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one
Description
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxadiazole ring substituted with a phenyl group
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c27-22-8-4-5-9-23(22)30-14-16-31(17-15-30)24(32)18-33-21-12-10-20(11-13-21)26-28-25(29-34-26)19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDMMEYLQVUMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine with benzonitrile to form the 1,2,4-oxadiazole ring.
Coupling Reaction: The final step involves coupling the 4-(2-fluorophenyl)piperazine intermediate with the oxadiazole derivative using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine
- N-(5-Fluoro-2-(piperidin-1-yl)phenyl)pyridine-4-carbothioamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is unique due to its specific combination of a piperazine ring, a fluorophenyl group, and an oxadiazole ring. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
